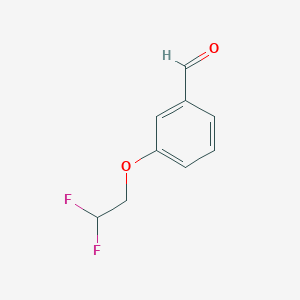![molecular formula C18H22ClN3OS B2773312 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine CAS No. 338960-30-8](/img/structure/B2773312.png)
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine” is a chemical compound with a complex structure. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes a pyrimidine ring, a morpholine ring, and a sulfanyl group attached to a chlorophenyl group .Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds were confirmed by NMR, IR, and elemental analysis. Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . Further investigations could explore their potential as antiviral agents against other viruses.
Herbicidal Properties
Sulfonamide derivatives have been associated with herbicidal activity . While specific data on this compound’s herbicidal effects are scarce, its structural features warrant investigation. Researchers could explore its potential as a herbicide for agricultural applications.
Biological Activities
Sulfonamides are known for their diverse biological activities. In particular, certain 1,3,4-thiadiazoles exhibit anticonvulsant, antifungal, and antibacterial properties . Investigating this compound’s effects on various biological targets could yield valuable insights.
Chemical Synthesis
The synthetic pathway to produce this compound involves several steps, including esterification, hydrazination, salt formation, and cyclization . Researchers interested in chemical synthesis and reaction mechanisms could explore its reactivity and intermediates.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-12-9-22(10-13(2)23-12)18-8-16(20-14(3)21-18)11-24-17-6-4-15(19)5-7-17/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLCSNBDHKBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2773232.png)

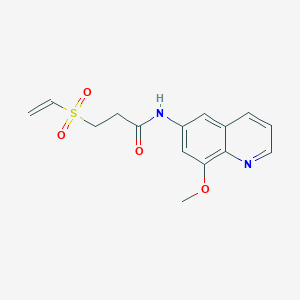
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)
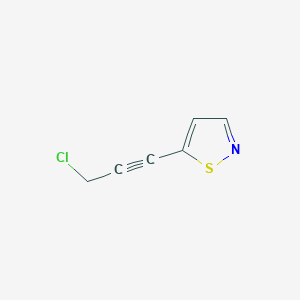
![N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773240.png)
![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)
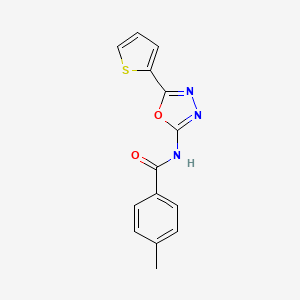
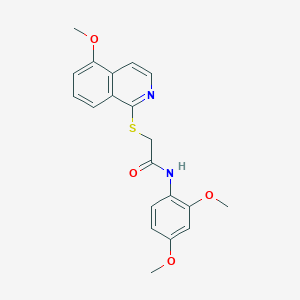
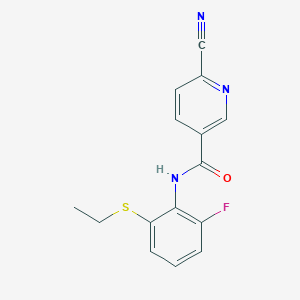
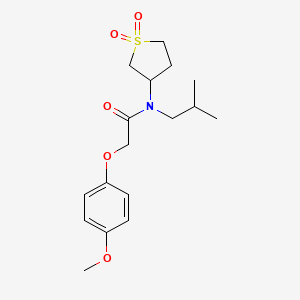
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)
